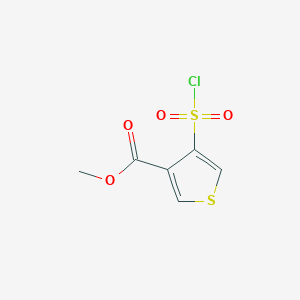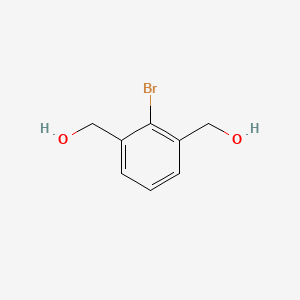![molecular formula C13H17N3OS B3054348 4-[[(1-丙基-1H-咪唑-5-基)甲基]亚磺酰基]苯胺 CAS No. 597583-07-8](/img/structure/B3054348.png)
4-[[(1-丙基-1H-咪唑-5-基)甲基]亚磺酰基]苯胺
概述
描述
Synthesis Analysis
The synthesis of imidazole-containing compounds like “4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine” has been a subject of research in recent years . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular formula of “4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine” is C13H17N3OS . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole, a key component of “4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine”, is amphoteric in nature, i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
The molecular weight of “4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine” is 263.36 g/mol . It is a solid at room temperature .科学研究应用
缓蚀
与4-[[1-丙基-1H-咪唑-5-基)甲基]亚磺酰基]苯胺类似的化合物的一个重要应用是在缓蚀领域。例如,具有结构相似性的衍生物如1,3,4-恶二唑已被用于抑制酸性环境中的低碳钢腐蚀。这些衍生物在钢表面形成一层保护层,表现出混合型抑制性能(Ammal, Prajila, & Joseph, 2018)。
抗溃疡活性
4-[[1-丙基-1H-咪唑-5-基)甲基]亚磺酰基]苯胺的衍生物在抗溃疡活性方面表现出前景。例如,2-[5-取代-1-H-苯并(d)咪唑-2-基亚磺酰基]甲基-3-取代喹唑啉-4-(3H)-酮被发现对大鼠模型中的各种类型的溃疡有效,一些化合物表现出的活性高于标准治疗(Patil, Ganguly, & Surana, 2010)。
抗 HIV-1 剂
含有4-[[1-丙基-1H-咪唑-5-基)甲基]亚磺酰基]苯胺结构的化合物已被研究为潜在的抗 HIV-1 剂。具体来说,含有亚砜部分的1-苯并氮杂菲衍生物,包括那些含有1-丙基-1H-咪唑-5-基的衍生物,在 HIV-1 测定中显示出有效的抑制活性(Seto 等,2006)。
可溶性聚酰亚胺的合成
另一个应用是合成可溶性和热稳定的聚酰亚胺。使用带有三芳基咪唑侧基的二胺单体,其结构与4-[[1-丙基-1H-咪唑-5-基)甲基]亚磺酰基]苯胺类似,已导致生产出在非质子极性溶剂中具有优异溶解性和高热稳定性的聚酰亚胺(Ghaemy & Alizadeh, 2009)。
法尼基转移酶抑制以获得抗肿瘤活性
4-[[1-丙基-1H-咪唑-5-基)甲基]亚磺酰基]苯胺的结构也与法尼基转移酶抑制剂有关,法尼基转移酶抑制剂已被证明具有有效的抗肿瘤活性。该化合物的衍生物已被研究其抑制法尼基转移酶的功效,法尼基转移酶是癌细胞增殖中涉及的酶(Hunt 等,2000)。
安全和危害
未来方向
Imidazole has become an important synthon in the development of new drugs . Given the broad range of chemical and biological properties of imidazole and its derivatives, there is potential for the development of novel drugs that can overcome current public health problems, including antimicrobial resistance .
属性
IUPAC Name |
4-[(3-propylimidazol-4-yl)methylsulfinyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-2-7-16-10-15-8-12(16)9-18(17)13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYRLSBRGMJDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1CS(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629115 | |
| Record name | 4-[(1-Propyl-1H-imidazol-5-yl)methanesulfinyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597583-07-8 | |
| Record name | 4-[(1-Propyl-1H-imidazol-5-yl)methanesulfinyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

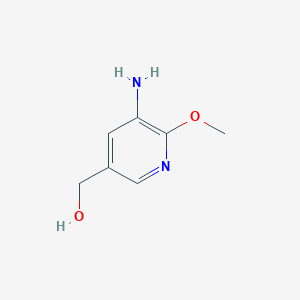
![[1,1'-Biphenyl]-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-](/img/structure/B3054267.png)
![Benzene, [2-(methylthio)ethyl]-](/img/structure/B3054268.png)

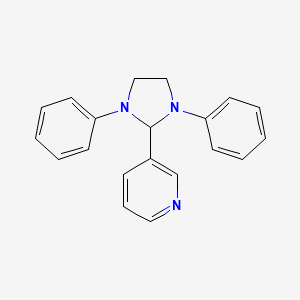
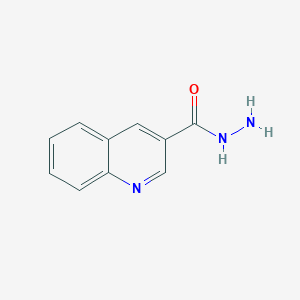
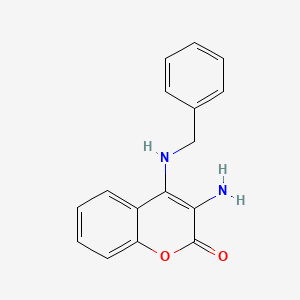
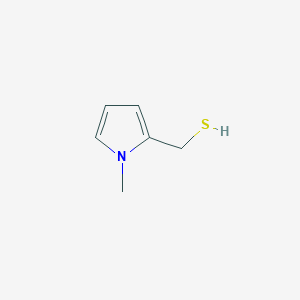
![Methanone, [2-(bromomethyl)phenyl]phenyl-](/img/structure/B3054283.png)
